molecular formula C19H22F2N4OS B6058555 [9-[(2,3-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(4-methylthiadiazol-5-yl)methanone

[9-[(2,3-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(4-methylthiadiazol-5-yl)methanone

Cat. No.: B6058555
M. Wt: 392.5 g/mol
InChI Key: FKJHVIFNUJXQQJ-UHFFFAOYSA-N
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Description

[9-[(2,3-Difluorophenyl)methyl]-2,9-diazaspiro[45]decan-2-yl]-(4-methylthiadiazol-5-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9-[(2,3-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(4-methylthiadiazol-5-yl)methanone typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the difluorophenyl group:

    Attachment of the thiadiazole moiety: This step involves the formation of the thiadiazole ring through a cyclization reaction with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[9-[(2,3-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(4-methylthiadiazol-5-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

[9-[(2,3-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(4-methylthiadiazol-5-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [9-[(2,3-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(4-methylthiadiazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

Uniqueness

[9-[(2,3-Difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(4-methylthiadiazol-5-yl)methanone is unique due to its spirocyclic structure and the presence of both difluorophenyl and thiadiazole moieties, which confer distinct chemical and biological properties.

This article provides a comprehensive overview of [9-[(2,3-Difluorophenyl)methyl]-2,9-diazaspiro[45]decan-2-yl]-(4-methylthiadiazol-5-yl)methanone, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[9-[(2,3-difluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N4OS/c1-13-17(27-23-22-13)18(26)25-9-7-19(12-25)6-3-8-24(11-19)10-14-4-2-5-15(20)16(14)21/h2,4-5H,3,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJHVIFNUJXQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC3(C2)CCCN(C3)CC4=C(C(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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